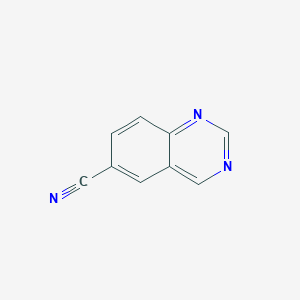
Quinazoline-6-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinazoline-6-carbonitrile is a nitrogen-containing heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered attention due to its unique chemical structure and promising pharmacological properties .
准备方法
Synthetic Routes and Reaction Conditions
Quinazoline-6-carbonitrile can be synthesized through various methods. One common approach involves the reaction of 2-aminobenzonitrile with aldehydes or ketones in the presence of a base catalyst. This method typically employs sodium silicate (Na2SiO3) and SnFe2O4 nanoparticles as catalysts, resulting in high yields and a straightforward work-up procedure . Another method involves the use of transition-metal-catalyzed reactions, which have proven to be reliable for constructing quinazoline scaffolds .
Industrial Production Methods
Industrial production of this compound often utilizes multicomponent reactions (MCRs) due to their efficiency and high atom economy. These reactions are performed in one pot, reducing the need for intermediate isolation and minimizing waste . The use of microwave irradiation and basic catalysts such as K2CO3 and Cs2CO3 has also been explored to enhance reaction rates and yields .
化学反应分析
Types of Reactions
Quinazoline-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-6-carboxylic acid derivatives.
Reduction: Reduction reactions can yield quinazoline-6-amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include quinazoline-6-carboxylic acids, quinazoline-6-amines, and various substituted quinazoline derivatives, each with distinct pharmacological properties .
科学研究应用
Quinazoline-6-carbonitrile has a wide range of scientific research applications, including:
作用机制
The mechanism of action of quinazoline-6-carbonitrile involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The compound’s ability to form stable complexes with target proteins through hydrogen bonding and van der Waals interactions contributes to its biological activity .
相似化合物的比较
Quinazoline-6-carbonitrile can be compared with other similar compounds, such as quinazolinone and quinoline derivatives. While all these compounds share a quinazoline core, this compound is unique due to its carbonitrile group, which imparts distinct chemical and biological properties . Quinazolinone derivatives, for example, are known for their sedative and hypnotic activities, whereas quinoline derivatives are widely used as antimalarial agents .
List of Similar Compounds
- Quinazolinone
- Quinoline
- Quinazoline-2,4-dione
- Quinazoline-4-one
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure and diverse biological activities make it a valuable target for further research and development. The compound’s ability to undergo various chemical reactions and its wide range of applications in chemistry, biology, medicine, and industry highlight its importance in modern science.
属性
CAS 编号 |
1231761-03-7 |
|---|---|
分子式 |
C9H5N3 |
分子量 |
155.16 g/mol |
IUPAC 名称 |
quinazoline-6-carbonitrile |
InChI |
InChI=1S/C9H5N3/c10-4-7-1-2-9-8(3-7)5-11-6-12-9/h1-3,5-6H |
InChI 键 |
XAIQADWTFHMCOS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=NC=NC=C2C=C1C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B13663766.png)



![8-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13663817.png)

![6-Fluorobenzo[c]isoxazol-3(1H)-one](/img/structure/B13663822.png)



![4-Methylbenzo[d]thiazole-2-carbonitrile](/img/structure/B13663856.png)

![2-(3-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B13663861.png)

